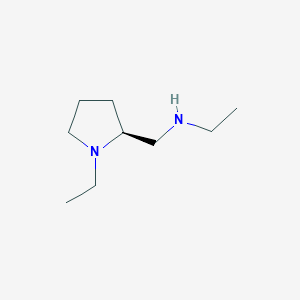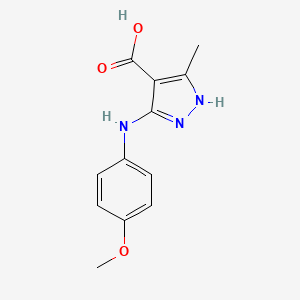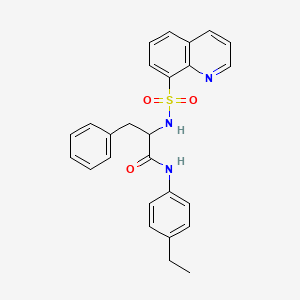
N-(4-Ethylphenyl)-3-phenyl-2-(quinoline-8-sulfonamido)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Ethylphenyl)-3-phenyl-2-(quinoline-8-sulfonamido)propanamide: is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinoline-8-sulfonamido group, which is known for its potential biological activities, making it a subject of study in medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Ethylphenyl)-3-phenyl-2-(quinoline-8-sulfonamido)propanamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Quinoline-8-sulfonamido Intermediate: This step involves the sulfonation of quinoline to introduce the sulfonamido group.
Coupling with 4-Ethylphenyl and Phenyl Groups: The intermediate is then coupled with 4-ethylphenyl and phenyl groups through amide bond formation, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and phenyl groups.
Reduction: Reduction reactions can target the sulfonamido group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Introduction of halogens or nitro groups on the aromatic rings.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its complex structure.
Material Science:
Biology:
Enzyme Inhibition: The sulfonamido group can interact with enzymes, making it a candidate for enzyme inhibition studies.
Cell Signaling: Potential use in studying cell signaling pathways due to its ability to interact with biological molecules.
Medicine:
Drug Development: The compound’s structure suggests potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Antimicrobial Activity: Studies may explore its efficacy against various microbial strains.
Industry:
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: Potential use in the production of pharmaceutical compounds.
作用機序
The mechanism by which N-(4-Ethylphenyl)-3-phenyl-2-(quinoline-8-sulfonamido)propanamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonamido group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the quinoline moiety can intercalate with DNA, affecting transcription and replication processes.
類似化合物との比較
- N-(4-(Quinoline-8-sulfonamido)phenyl)acetamide
- Ethyl 4-(4-(quinoline-8-sulfonamido)benzamido)benzoate
- N-Cyclopropyl-2-[4-(quinoline-8-sulfonamido)phenyl]acetamide
Comparison:
- Structural Differences: While these compounds share the quinoline-8-sulfonamido group, they differ in the substituents attached to the phenyl ring and the overall molecular structure.
- Unique Features: N-(4-Ethylphenyl)-3-phenyl-2-(quinoline-8-sulfonamido)propanamide is unique due to the presence of both 4-ethylphenyl and phenyl groups, which may confer distinct biological activities and chemical reactivity.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features compared to similar compounds
特性
分子式 |
C26H25N3O3S |
|---|---|
分子量 |
459.6 g/mol |
IUPAC名 |
N-(4-ethylphenyl)-3-phenyl-2-(quinolin-8-ylsulfonylamino)propanamide |
InChI |
InChI=1S/C26H25N3O3S/c1-2-19-13-15-22(16-14-19)28-26(30)23(18-20-8-4-3-5-9-20)29-33(31,32)24-12-6-10-21-11-7-17-27-25(21)24/h3-17,23,29H,2,18H2,1H3,(H,28,30) |
InChIキー |
OQQBRGQJPKYXDZ-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)NC(=O)C(CC2=CC=CC=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



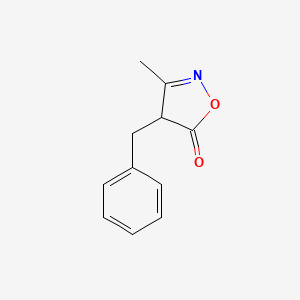
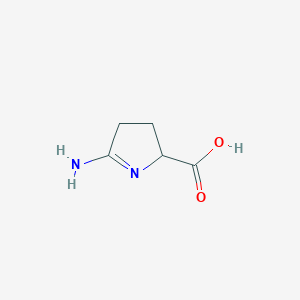

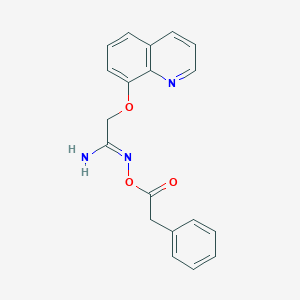
![2,8-Bis(methylthio)dibenzo[b,d]furan](/img/structure/B12887676.png)
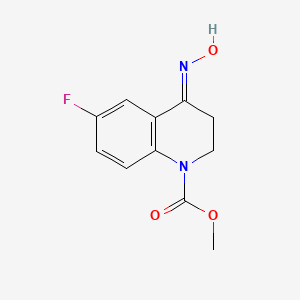
![4,9-Epoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B12887686.png)

